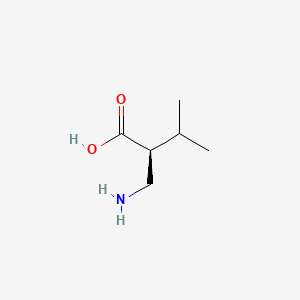

(S)-2-(Aminomethyl)-3-methylbutanoic acid

Overview

Description

(S)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative. It is known for its role as a structural analog of gamma-aminobutyric acid, an inhibitory neurotransmitter in the central nervous system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid typically involves the following steps:

Condensation Reaction: Isovaleraldehyde is condensed with a suitable amine to form an intermediate.

Cyanation: The intermediate is then reacted with a cyanide source to introduce the nitrile group.

Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.

Hydrogenation: The final step involves hydrogenation to reduce any remaining nitrile groups to amines.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvents and reagents are chosen to minimize environmental impact and reduce costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-2-(Aminomethyl)-3-methylbutanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its role in neurotransmission and potential neuroprotective effects.

Medicine: Investigated for its therapeutic potential in treating epilepsy, neuropathic pain, and anxiety disorders.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The compound exerts its effects by mimicking the action of gamma-aminobutyric acid. It binds to gamma-aminobutyric acid receptors in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability. This mechanism is crucial for its anticonvulsant and anxiolytic properties.

Comparison with Similar Compounds

Gamma-aminobutyric acid: The endogenous neurotransmitter that (S)-2-(Aminomethyl)-3-methylbutanoic acid mimics.

Pregabalin: A structural analog with similar therapeutic applications.

Gabapentin: Another analog used in the treatment of neuropathic pain and epilepsy.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively bind to gamma-aminobutyric acid receptors makes it a valuable compound in neurological research and therapy.

Biological Activity

(S)-2-(Aminomethyl)-3-methylbutanoic acid, also known as (S)-3-methyl-2-(aminomethyl)butanoic acid, is a chiral amino acid derivative with significant biological activity and potential applications in pharmacology and biochemistry. This compound is characterized by its unique structure, which includes an amine functional group and a carboxylic acid group, making it a candidate for various biochemical applications. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₅H₁₃NO₂

- Molecular Weight : Approximately 131.17 g/mol

- Chirality : The compound has a stereocenter, denoted by the "(S)" prefix, which is crucial for its biological interactions.

The presence of both an amine and a carboxylic acid group allows this compound to participate in various biochemical reactions, such as nucleophilic substitutions and esterification processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially providing neuroprotective benefits .

- Modulation of Metabolic Pathways : It interacts with various biological targets, influencing key metabolic pathways .

The mechanism of action primarily involves its role as a substrate in enzymatic reactions. Its structural similarity to other amino acids allows it to participate in protein synthesis and amino acid metabolism . The compound's chiral nature significantly affects its biological activity, making it valuable in drug development.

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial properties of coordination compounds derived from this compound. The results indicated varying zones of inhibition against several gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for the most active compounds, highlighting their potential as antimicrobial agents . -

Enzyme Interaction Studies :

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. These studies revealed that the compound can act as a substrate or inhibitor depending on the context, influencing enzyme activity and overall metabolic processes .

Applications

This compound has diverse applications across various scientific fields:

- Pharmaceuticals : It serves as a key starting material in the synthesis of antiviral drugs like Valganciclovir hydrochloride .

- Biochemical Research : Utilized in studies exploring amino acid metabolism and protein synthesis mechanisms .

- Stereochemistry Studies : Its chiral nature makes it significant for research into chiral building blocks for drug development .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2S)-2-(aminomethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266327 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-54-0 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.